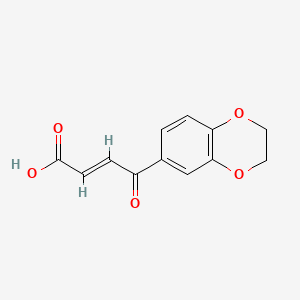
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a benzodioxin ring fused to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Butenoic Acid Moiety: This step involves the condensation of the benzodioxin intermediate with a suitable aldehyde or ketone, followed by oxidation to form the butenoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin ring can engage in π-π stacking interactions, while the butenoic acid moiety can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid: shares structural similarities with other benzodioxin derivatives and butenoic acid analogs.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxin ring and butenoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86690-99-5 |
|---|---|
分子式 |
C12H10O5 |
分子量 |
234.20 g/mol |
IUPAC名 |
(E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H10O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15)/b4-2+ |
InChIキー |
XVDHSBPWPNBZNT-DUXPYHPUSA-N |
異性体SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C(=O)O |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















